

Preliminary Toxicological Assessment of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

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Compound of Interest

Compound Name:	1-(3-Amino-2-methylphenyl)pyrrolidin-2-one
Cat. No.:	B112910

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a preliminary toxicological assessment of **1-(3-Amino-2-methylphenyl)pyrrolidin-2-one** based on currently available public information. The data is limited, and further comprehensive studies are required for a complete safety evaluation.

Introduction

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a chemical compound with potential applications in various fields. This guide summarizes the available preliminary toxicological data and outlines standard experimental protocols relevant to its safety assessment. Due to the limited specific data for this compound, this document also provides generalized methodologies based on OECD guidelines for key toxicological endpoints.

Chemical and Physical Properties

Property	Value
CAS Number	Not available
Molecular Formula	C ₁₁ H ₁₄ N ₂ O
Molecular Weight	190.24 g/mol
Appearance	No data available
Solubility	No data available

Toxicological Data Summary

The available quantitative toxicological data for **1-(3-Amino-2-methylphenyl)pyrrolidin-2-one** is limited to acute toxicity studies.

Table 1: Acute Toxicity Data

Test	Species	Route	LD50
Acute Oral Toxicity	Rat	Oral	3914 mg/kg
Acute Dermal Toxicity	Rabbit	Dermal	8000 mg/kg

Source: Material Safety Data Sheet.

Genotoxicity

A Material Safety Data Sheet indicates that **1-(3-Amino-2-methylphenyl)pyrrolidin-2-one** is mutagenic for bacteria and/or yeast.^[1] However, detailed study reports or quantitative data are not publicly available. Standard assays for genotoxicity assessment are the Ames test and the in vivo micronucleus test.

Other Toxicological Endpoints

Information regarding sub-chronic toxicity, chronic toxicity, carcinogenicity, reproductive toxicity, and safety pharmacology of **1-(3-Amino-2-methylphenyl)pyrrolidin-2-one** is not currently available in the public domain. A preliminary health hazard assessment suggests that repeated

or prolonged exposure may cause damage to the blood, kidneys, lymphatic system, urinary system, and bone marrow.^[1] It is also indicated to be an eye irritant.^[1]

Experimental Protocols

Detailed experimental protocols for the key toxicological assessments are provided below. These are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

- Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.
- Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided *ad libitum*.
- Dose Preparation: The test substance is typically administered in a constant volume by gavage. The vehicle used should be non-toxic and appropriate for the substance's solubility.
- Procedure:
 - A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.
 - In the main study, animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Data Analysis: The test results are interpreted based on the number of animals that show signs of toxicity or die at each dose level to determine the GHS classification.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

- **Tester Strains:** A set of *Salmonella typhimurium* and/or *Escherichia coli* strains with pre-existing mutations in the histidine or tryptophan operon are used.
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
- **Procedure:**
 - **Plate Incorporation Method:** The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
 - **Pre-incubation Method:** The test substance, bacterial culture, and S9 mix (if used) are incubated together before being mixed with top agar and plated.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Data Analysis:** The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

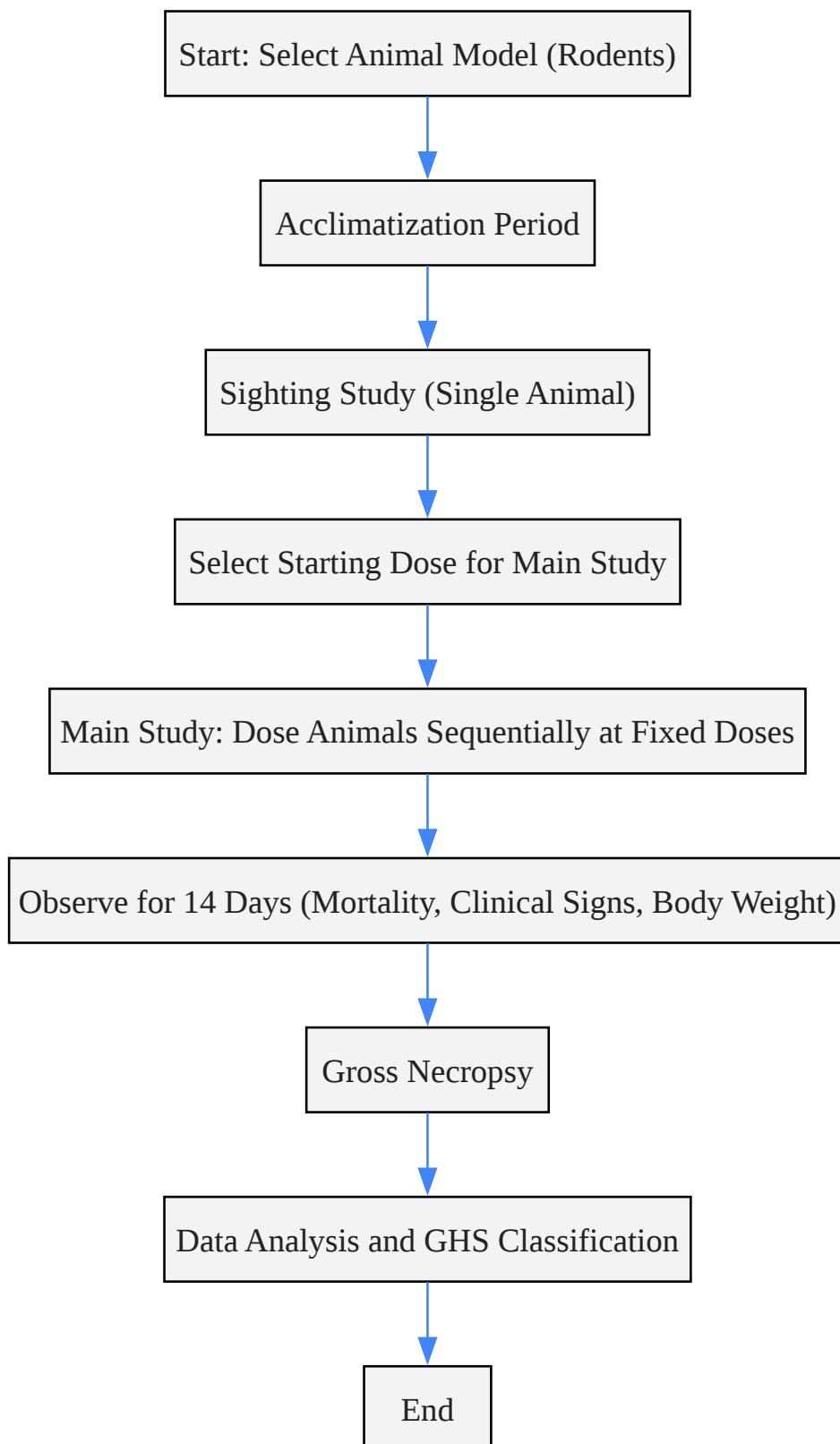
This in vivo test assesses the potential of a chemical to induce chromosomal damage.

- **Animals:** Healthy young adult rodents (usually mice or rats) are used.
- **Dose Administration:** The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection, at three or more dose levels.
- **Sample Collection:** At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.

- **Slide Preparation and Analysis:** The collected cells are smeared on slides, stained, and analyzed under a microscope to score the frequency of micronucleated polychromatic erythrocytes (immature red blood cells).
- **Data Analysis:** A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.

Visualizations

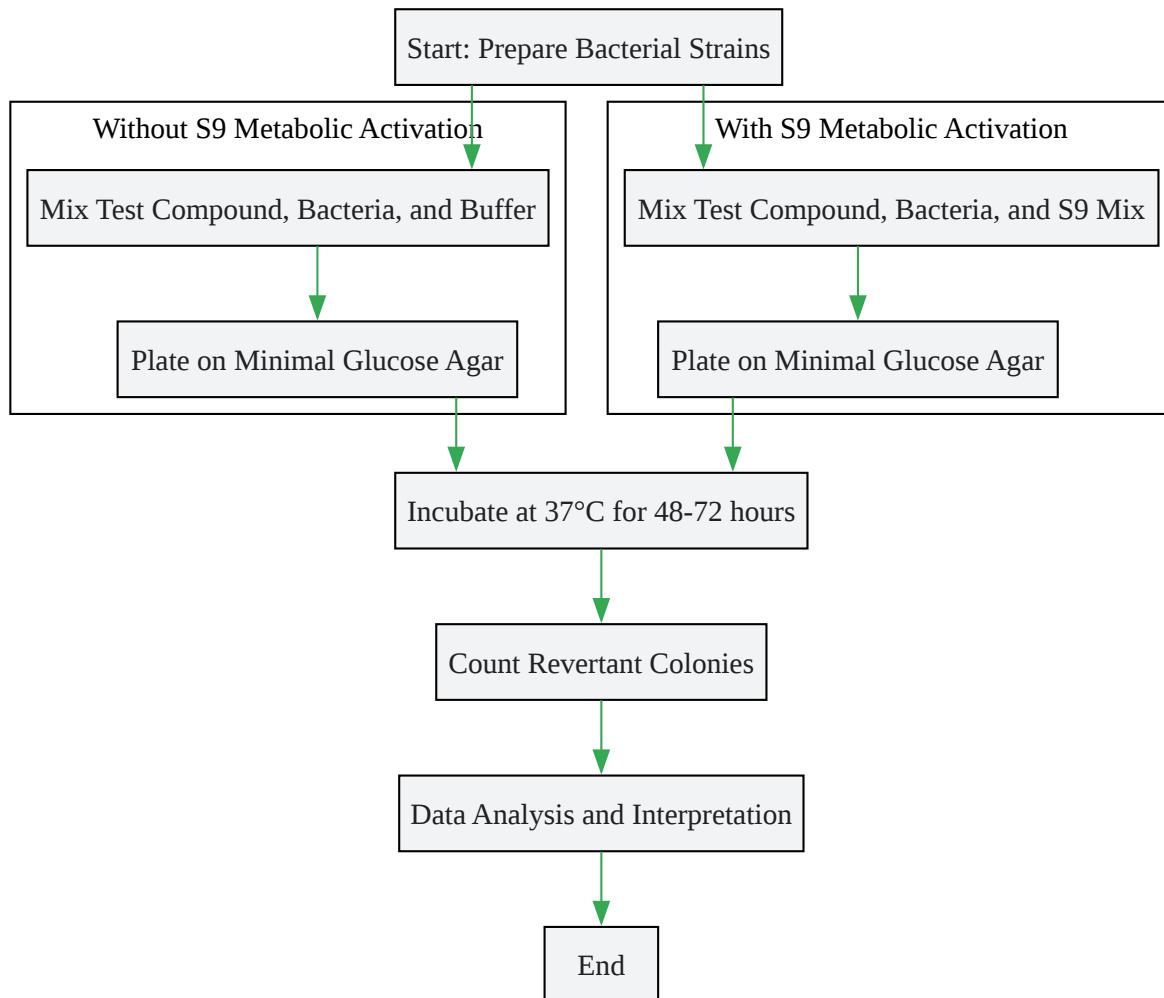
Diagram 1: Experimental Workflow for Acute Oral Toxicity (OECD 420)

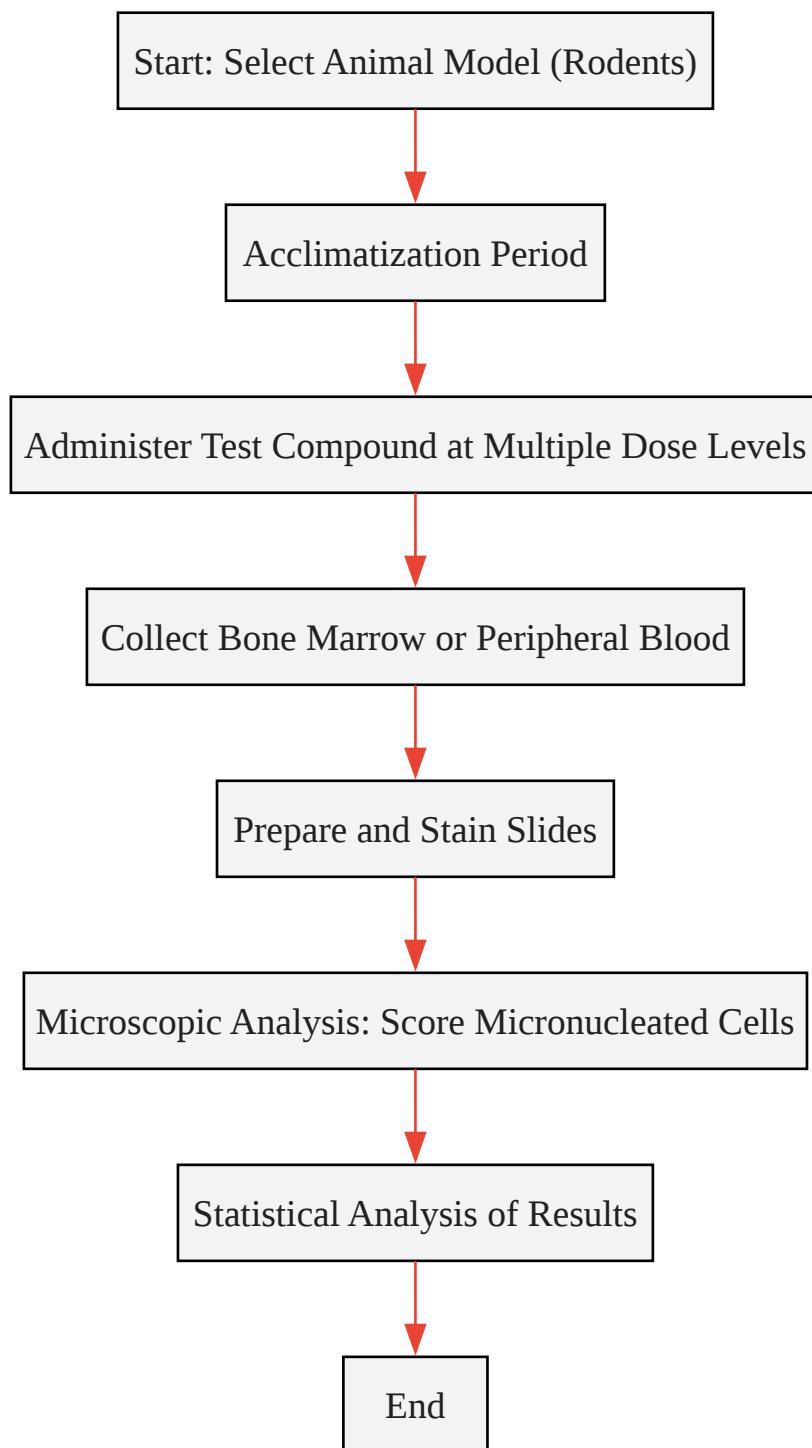


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Caption: Workflow for the Acute Oral Toxicity Fixed Dose Procedure.

Diagram 2: Experimental Workflow for Ames Test (OECD 471)





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References

- 1. researchgate.net [researchgate.net]
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